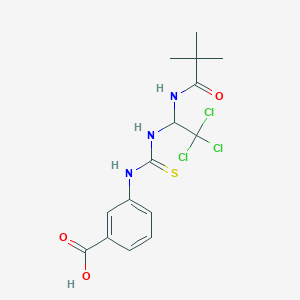

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid

Description

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid is a synthetic benzoic acid derivative featuring a thioureido linker and a trichloro-pivalamidoethyl substituent. Its synthesis involves reacting substituted benzoic acid with thionyl chloride, followed by coupling with intermediate II (a trichloro-pivalamidoethyl precursor) in the presence of triethylamine. The crude product is recrystallized with isopropanol to yield the title compound . Structural characterization of this compound and its analogs (III1–III19) is detailed in supplemental materials, though specific bioactivity data remain undisclosed in the provided evidence.

Properties

IUPAC Name |

3-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3N3O3S/c1-14(2,3)12(24)20-11(15(16,17)18)21-13(25)19-9-6-4-5-8(7-9)10(22)23/h4-7,11H,1-3H3,(H,20,24)(H,22,23)(H2,19,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOBCKZNZYILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

- Chemical Structure : The compound features a benzoic acid core linked to a thiourea moiety and a trichloroethyl group.

- Molecular Formula : C16H18Cl3N3O2S

- CAS Number : 301814-10-8

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid exhibit significant antimicrobial properties. Studies have shown that thiourea derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives with similar structures have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of thiourea derivatives have been studied in various cancer cell lines. The presence of halogen groups, such as trichloroethyl, often enhances the cytotoxic activity of these compounds. For example, related compounds have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

The mechanisms through which 3-(3-(2,2,2-Trichloro-1-pivalamidoethyl)thioureido)benzoic acid exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit specific enzymes involved in cellular proliferation and inflammation.

- Modulation of Immune Responses : By influencing T-cell populations and cytokine production, these compounds may alter the immune landscape in favor of anti-inflammatory pathways.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignant cells through oxidative stress mechanisms.

Study on Inflammatory Response Modulation

A study investigating the effects of related benzoic acid derivatives on LPS-induced inflammation in mice showed that these compounds could significantly alter T-cell populations. Mice treated with these compounds exhibited decreased CD4+ T-cell counts and increased regulatory T-cell populations, indicating a shift towards an anti-inflammatory state .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial activity, derivatives with similar chemical structures were tested against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The target compound belongs to a class of thioureido-linked benzoic acid derivatives. A key structural analog is 3-(3-(2,2,2-Trichloro-1-(4-iodobenzoylamino)ethyl)thioureido)benzoic acid (CAS 351004-31-4), which replaces the pivalamido group with a 4-iodobenzoylamino moiety.

Table 1: Structural and Molecular Comparison

Note: The target compound’s formula is estimated based on structural analogy to the 4-iodo analog .

- Substituent Effects: The 4-iodo analog exhibits a higher molecular weight (572.64 vs. ~426.42 g/mol) due to the iodine atom and benzoyl group. The pivalamido group in the target compound introduces steric bulk from the trimethylacetyl moiety, which could reduce solubility in polar solvents but improve metabolic stability compared to the 4-iodo analog . The dicyano compound (C12H8N2O2) lacks halogenation and thioureido groups, instead featuring electron-withdrawing cyano substituents. This difference likely alters electronic properties and reactivity, as evidenced by its atropisomerism in solution and solid states .

Stereochemical Behavior and Atropisomerism

NMR and X-ray studies reveal two enantiomeric forms in solution and distinct crystal packing (e.g., space group P2₁2₁2₁ for 1a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.